alpha Lipoic acid

説明

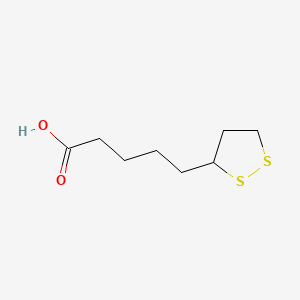

Structure

3D Structure

特性

IUPAC Name |

5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025508 | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms yellowish flakes | |

CAS No. |

1077-28-7, 62-46-4 | |

| Record name | (±)-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA LIPOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y7P0K73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

47.5-48 °C | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Traditional Synthetic Routes for Thioctic Acid

Nucleophilic Substitution with Sodium Sulfide

The most established method involves reacting 6,8-disubstituted octanoic acid derivatives with sodium sulfide (Na₂S) and sulfur. For example, US7208609B2 details a process where ethyl 6,8-dichlorooctanoate undergoes nucleophilic substitution in ethanol/n-propanol at 82–84°C, yielding 71–76% pure racemic thioctic acid after crystallization. Critical steps include:

- Reflux Conditions : Maintaining temperatures >80°C ensures complete substitution.

- Acidification : Hydrochloric acid adjusts the pH to 1–2, facilitating phase separation.

- Crystallization : Cyclohexane/ethyl acetate mixtures at -5 to -10°C produce high-purity crystals.

This method’s limitations include prolonged reaction times (24 hours) and moderate enantiomeric control, necessitating further refinement for industrial applications.

Homogeneous Phase One-Pot Synthesis

CN101759682A introduces a one-pot approach using 6,8-dichloroethyl caprylate, methanol, water, and tetrabutylammonium bromide (phase transfer catalyst). This method achieves 60% yield by streamlining steps:

- Solvent System : Methanol/water enhances solubility and reaction homogeneity.

- Catalysis : Tetrabutylammonium bromide accelerates sulfide ion transfer, reducing reaction time to 8 hours.

- Workup : Direct evaporation and crystallization minimize intermediate purification.

While efficient, residual solvents in the final product remain a concern, requiring stringent post-synthesis analysis.

Modern Catalytic Approaches

Anionic Surfactant-Mediated Hydrolysis

CN102558142A employs surfactants like sodium dodecyl sulfate (SDS) to catalyze thioctic acid ethyl ester hydrolysis. Key advantages include:

- Low-Temperature Reactions : Conducted at 40–60°C, preventing polymer formation.

- Enhanced Purity : Yields 96.9–97.5% pure product with 71–85% efficiency.

- Scalability : Toluene or xylene solvents enable large-scale processing.

Table 1: Surfactant Catalysts and Performance

| Surfactant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium cetanesulfonate | 40 | 73 | 97.0 |

| Ammonium lauryl sulfate | 50 | 71 | 97.1 |

| Calcium dodecylbenzene sulfonate | 40 | 85 | 97.5 |

This method reduces energy consumption and improves reproducibility, making it suitable for pharmaceutical-grade production.

Enantioselective Synthesis

US20050107620A1 describes enantiopure R-thioctic acid synthesis using chiral intermediates like methyl (S)-8-chloro-6-mesyloxyoctanoate. Key steps:

Purification and Crystallization Techniques

Solvent-Based Crystallization

Cyclohexane/ethyl acetate (4:1) is widely used to isolate thioctic acid. US7208609B2 reports:

Analytical Validation of Thioctic Acid

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method (Source 7 ) uses:

- Column : C18 (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile/phosphate buffer (pH 2.5; 60:40).

- Detection : UV at 215 nm.

This method achieves 98.73% assay accuracy in commercial tablets with 0.80% RSD.

Table 2: HPLC Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.9998 |

| Intra-day RSD (%) | 0.43–1.07 |

| Inter-day RSD (%) | 0.60 |

Industrial-Scale Production

Granulation and Tablet Formulation

EP0858802A2 outlines tablet production via fluidized bed granulation:

Coating and Stability

Aqueous coatings containing titanium dioxide and polyethylene glycol 4000 enhance stability, achieving 24-month shelf life under ambient conditions.

化学反応の分析

反応の種類: チオクト酸は、酸化、還元、置換など、様々な化学反応を起こします。 それは、ジスルフィド結合で結合された2つの硫黄原子を含み、これは還元されてジヒドロリポ酸を形成することができます .

一般的な試薬と条件:

酸化: チオクト酸は酸化されてジスルフィド型を形成することができます。

還元: 還元剤を使用して還元してジヒドロリポ酸を形成することができます。

主な生成物: これらの反応から生成される主な生成物には、ジヒドロリポ酸とチオクト酸の様々な置換誘導体が含まれます .

4. 科学研究における用途

チオクト酸は、科学研究において幅広い用途があります。

化学: それは、ピルビン酸デヒドロゲナーゼやα-ケトグルタル酸デヒドロゲナーゼなどのいくつかの酵素複合体の補酵素として使用されます.

生物学: チオクト酸は、ミトコンドリアの生物エネルギー反応に関与しており、好気性代謝に不可欠です.

科学的研究の応用

1.1. Treatment of Diabetic Neuropathy

Thioctic acid is widely recognized for its efficacy in treating diabetic neuropathy. A notable study involved administering 600 mg of thioctic acid daily for eight weeks to 61 Korean patients suffering from distal symmetric polyneuropathy. The results showed a 71.4% response rate , with significant reductions in neuropathic symptoms such as pain and numbness observed at both four and eight weeks (p < 0.05) .

| Study Details | Findings |

|---|---|

| Population | 61 diabetic patients |

| Dosage | 600 mg/day for 8 weeks |

| Response Rate | 71.4% improvement in symptoms |

| Statistical Significance | p < 0.05 |

1.2. Migraine Prophylaxis

A randomized controlled trial assessed thioctic acid's potential in migraine prevention. Patients receiving 600 mg daily for three months reported a reduction in attack frequency and severity, although the results were not statistically significant when compared to placebo .

| Study Details | Findings |

|---|---|

| Population | 54 migraineurs |

| Dosage | 600 mg/day for 3 months |

| Reduction in Attack Frequency | Significant within-group (p = 0.005) |

Neuroprotective Effects

Thioctic acid demonstrates neuroprotective properties, particularly in models of oxidative stress. Research indicated that treatment with (+)-thioctic acid significantly reduced reactive oxygen species (ROS) levels and improved cell viability in PC12 cells exposed to hydrogen peroxide .

| Experimental Conditions | Findings |

|---|---|

| Cell Type | PC12 cells |

| Treatment | (+)-thioctic acid vs. control |

| Outcome | Increased cell viability and reduced ROS |

Cardiovascular Health

Thioctic acid has been explored for its cardiovascular benefits, particularly in spontaneously hypertensive rats (SHR). Studies suggest that it may improve microvascular function and reduce oxidative stress within the cardiovascular system .

| Study Details | Findings |

|---|---|

| Model Used | Spontaneously hypertensive rats |

| Observations | Improved microvascular function |

Cancer Research

Emerging evidence indicates that thioctic acid may play a role in cancer therapy by enhancing the efficacy of chemotherapeutic agents and improving patient quality of life through its antioxidant properties .

4.1. Preclinical Studies

- Thioctic acid has shown promise in reducing oxidative stress associated with cancer progression.

4.2. Clinical Studies

- Patients receiving thioctic acid reported improvements in overall health status during chemotherapy.

Toxicological Profile

While thioctic acid is generally considered safe, studies have noted some adverse effects at higher doses, including gastrointestinal disturbances and allergic reactions .

作用機序

チオクト酸は、その抗酸化作用によって効果を発揮します。それは、α-ケト酸の酸化脱炭酸に関与する酵素複合体の補酵素として作用します。チオクト酸は、活性酸素種を捕捉し、内因性抗酸化物質を増やすことができます。 また、金属イオンをキレート化し、グルタチオンやビタミンC、Eの酸化型を還元します .

類似化合物:

リポアミド: 酵素反応の補酵素として使用されるチオクト酸の誘導体です。

アスパラガス酸: 同様の抗酸化作用を持つ別の有機硫黄化合物.

独自性: チオクト酸は、脂肪と水の両方に溶解するという二重の溶解性を持つため、汎用性の高い抗酸化物質です。 複数の酵素複合体の補酵素として作用する能力と強力な抗酸化作用は、チオクト酸を他の類似化合物と区別するものです .

類似化合物との比較

Pharmacokinetic and Clinical Advantages Over Similar Compounds

- Route of Administration: Intravenous (+)-thioctic acid is the only formulation with proven efficacy in diabetic neuropathy, outperforming oral racemic forms .

- Synergistic Effects : Combining thioctic acid with methylcobalamin enhances clinical outcomes, suggesting complementary mechanisms .

- Neuroprotection : Unlike pregabalin, thioctic acid reduces oxidative DNA damage (8-oxo-dG) in cortical neurons, highlighting its dual role as an antioxidant and neuroprotectant .

生物活性

Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It acts as a cofactor for mitochondrial α-ketoacid dehydrogenases, facilitating the conversion of nutrients into energy. Beyond its metabolic functions, thioctic acid is recognized for its potent antioxidant properties, which have garnered attention for potential therapeutic applications in various health conditions, particularly those related to oxidative stress.

Antioxidant Properties

Thioctic acid exhibits strong antioxidant activity through several mechanisms:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.

- Regeneration of Other Antioxidants : Thioctic acid can regenerate antioxidants such as glutathione, vitamins C and E, enhancing overall antioxidant capacity.

- Chelation of Metal Ions : This property helps in reducing the production of ROS by binding to potentially harmful metal ions.

Research indicates that thioctic acid's antioxidant effects are significantly more pronounced in its (+) enantiomer compared to its (−) counterpart. Studies have shown that the (+)-thioctic acid form effectively reduces ROS levels and improves cell viability under oxidative stress conditions, such as those induced by hydrogen peroxide in neuronal cell cultures .

1. Diabetic Neuropathy

Thioctic acid is widely studied for its role in managing diabetic neuropathy. A clinical trial involving patients with type 2 diabetes mellitus (T2DM) demonstrated that thioctic acid supplementation improved glycemic control and reduced endothelial dysfunction markers associated with diabetes . The study found significant reductions in inflammatory markers and improvements in nerve conduction velocity after treatment with thioctic acid.

2. Neuroprotection

Thioctic acid has been shown to exert neuroprotective effects in various animal models. A study on spontaneously hypertensive rats indicated that treatment with thioctic acid reduced oxidative stress markers and neuronal damage following sciatic nerve injury . The compound's ability to counteract astrogliosis and promote neuronal health highlights its potential in treating neurodegenerative diseases.

3. Migraine Prophylaxis

A randomized controlled trial suggested that thioctic acid might be beneficial in reducing the frequency and severity of migraine attacks. Patients receiving thioctic acid reported significant improvements compared to those on placebo, although further studies are needed to confirm these findings due to the small sample size .

Comparative Effectiveness of Enantiomers

A comparative analysis of the biological activity of thioctic acid enantiomers revealed that the (+) enantiomer is more effective than the racemic mixture or the (−) form in various biological assays. For instance, studies demonstrated that the (+)-thioctic acid significantly improved cell viability and reduced oxidative stress markers at lower concentrations than its counterparts .

Case Studies and Research Findings

Thioctic acid's mechanisms include:

- Enhancing Mitochondrial Function : By improving mitochondrial energy metabolism, it supports overall cellular health.

- Modulating Inflammatory Pathways : Thioctic acid influences various signaling pathways involved in inflammation, providing a protective effect against chronic inflammatory conditions .

- Improving Insulin Sensitivity : It enhances GLUT-4 translocation, which is crucial for glucose uptake in muscle cells, thus aiding in blood sugar regulation .

Q & A

Q. What are the primary antioxidant mechanisms of thioctic acid, and how do its physicochemical properties influence its efficacy in biological systems?

Thioctic acid (TA) neutralizes free radicals via redox cycling between its oxidized (disulfide) and reduced (dihydrolipoic acid) forms. Its amphiphilic nature—soluble in both aqueous and lipid environments—enables it to protect cellular membranes and cytoplasmic components. This dual solubility is attributed to its cyclic disulfide structure (C8H14O2S2) and molecular weight (206.33 g/mol) . Researchers should prioritize assays measuring reactive oxygen species (ROS) scavenging in both hydrophilic (e.g., plasma) and hydrophobic (e.g., mitochondrial membrane) compartments.

Q. How does thioctic acid modulate energy metabolism, and what experimental models are optimal for studying its role in glucose utilization?

TA acts as a cofactor for mitochondrial enzymes (e.g., pyruvate dehydrogenase), facilitating glucose oxidation. In vitro models using insulin-resistant cell lines (e.g., HepG2 hepatocytes) or ex vivo muscle tissue assays can assess TA’s impact on glucose uptake via GLUT4 translocation. Dose-response studies (typical range: 50–500 µM) should account for TA’s short half-life (~30 minutes in plasma), necessitating timed measurements .

Q. What are the standard methods for synthesizing or extracting thioctic acid, and what are their limitations for research-grade purity?

TA is synthesized via octanoic acid chlorination followed by cyclization with sodium sulfide (yield: ~40–60%), or extracted from natural sources (e.g., spinach, liver) using ethanol/water solvents. Chemical synthesis offers higher purity (>98%) but involves toxic reagents (thionyl chloride), while extraction is cost-effective but yields lower concentrations. Researchers must validate purity via HPLC-UV (λ = 330 nm) and monitor for residual solvents .

Advanced Research Questions

Q. How can researchers address contradictions in neuroprotective outcomes observed in preclinical vs. clinical studies of thioctic acid?

Discrepancies arise from differences in bioavailability (oral TA: <30% absorption) and blood-brain barrier (BBB) penetration. Preclinical models (e.g., rodent ischemia-reperfusion) often use intravenous TA (10–100 mg/kg), bypassing absorption issues. Clinical trials should employ formulations with enhanced BBB permeability (e.g., nanoparticle encapsulation) and measure cerebrospinal fluid (CSF) TA levels .

Q. What strategies optimize thioctic acid’s stability and bioavailability in tablet formulations for clinical trials?

TA’s photolability and low melting point (48°C) require light-resistant coatings (e.g., Opadry® II) and granulation techniques (wet/dry) to prevent degradation. Excipients like microcrystalline cellulose (27–51% w/w) improve compressibility, while glidants (e.g., colloidal silica ≤6%) mitigate poor flowability. Stability testing under ICH guidelines (25°C/60% RH) is critical .

Q. How should experimental designs account for thioctic acid’s enantiomeric differences in therapeutic efficacy?

The R-(+)-enantiomer exhibits 10–20× higher bioavailability and metabolic activity than the S-(-)-form. Researchers must specify enantiomeric purity (via chiral chromatography) and avoid racemic mixtures unless studying synergistic effects. Dose adjustments are necessary in in vivo models to reflect enantiomer-specific pharmacokinetics .

Methodological Considerations

Q. What statistical approaches resolve conflicting data on TA’s role in diabetic neuropathy?

Meta-analyses of randomized controlled trials (RCTs) should stratify by TA dosage (600 mg/day vs. 1200 mg/day), administration route (oral vs. intravenous), and neuropathy severity (e.g., TSS score). Bayesian models can quantify heterogeneity, while sensitivity analyses exclude low-quality studies (Jadad score <3) .

Q. How can in vitro studies better predict TA’s in vivo antioxidant effects?

Combine cell-based assays (e.g., H2O2-induced oxidative stress in SH-SY5Y neurons) with physiologically relevant TA concentrations (1–10 µM, mimicking plasma levels). Use redox-sensitive fluorescent probes (e.g., DCFDA) and compare results to endogenous antioxidants (e.g., glutathione) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。